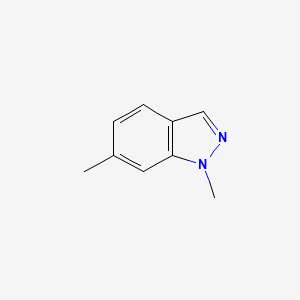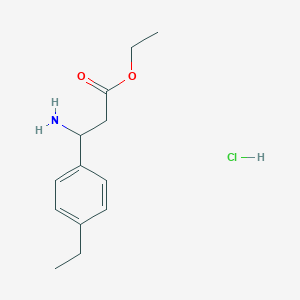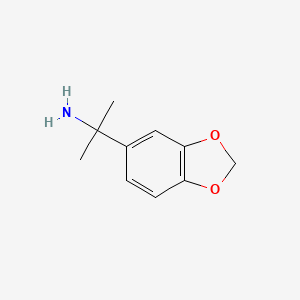
2-(2H-1,3-benzodioxol-5-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2H-1,3-benzodioxol-5-yl)propan-2-amine” is a metabolite of MDMA . It is a synthetic amphetamine derivative with stimulant and hallucinogenic properties . It is also known as 1-(1,3-Benzodioxol-5-yl)-2-propanol .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O3 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .Aplicaciones Científicas De Investigación
Pharmacological Characterization and Potential Therapeutic Applications
The compound has been studied for its affinity and selectivity towards κ-opioid receptors (KORs), showing potential for the treatment of depression and addiction disorders. The research reveals its ability to block KOR and MOR agonist-induced analgesia in rats and demonstrates its antidepressant-like efficacy and therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior. These findings suggest a promising avenue for developing new treatments for depression and substance abuse disorders (S. Grimwood et al., 2011).
Material Science and Chemistry
The exploration of novel functionalized hydantoin derivatives and their conversion to 5-(Z) Arylidene-4H-imidazoles under microwave-assisted synthesis conditions marks a significant contribution to the field of organic chemistry. This research offers insights into the synthesis methodologies that can be employed to create compounds with potential biological activities, indicating the compound's versatility in chemical synthesis (S. Kamila et al., 2011).
Advanced Material Development
In the development of advanced materials, the compound has been integrated into the synthesis of inorganic-organic hybrid compounds. Utilizing isopolymolybdate as a building block with multidentate N-donor molecules, researchers have synthesized various hybrid compounds characterized by their unique structures and properties. These compounds have been studied for their electrochemical properties and photocatalytic activities, suggesting their potential application in environmental remediation and energy conversion (Haiyang Guo et al., 2019).
Antimicrobial and Antibacterial Activity
The synthesis and evaluation of N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine have unveiled their antimicrobial properties. These compounds, through their structural modification and biological activity studies, have demonstrated their potential as moderately effective inhibitors against various bacterial strains, presenting a new direction for the development of antimicrobial agents (Aziz‐ur‐Rehman et al., 2015).
Analytical Toxicology
The compound's derivatives have been the subject of toxicokinetic studies, providing crucial information on their metabolism, plasma protein binding, and detectability in urine, which is vital for clinical and forensic toxicology. Such studies help in understanding the drug-drug interactions, elimination routes, and developing effective screening procedures for detecting substance abuse (Lilian H. J. Richter et al., 2019).
Safety and Hazards
“2-(2H-1,3-benzodioxol-5-yl)propan-2-amine” is a controlled substance due to its hallucinogenic properties . Adverse effects reported for similar substances include tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,11)7-3-4-8-9(5-7)13-6-12-8/h3-5H,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMKHUHIDJZOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556053-68-0 |
Source


|
| Record name | 2-(1,3-dioxaindan-5-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
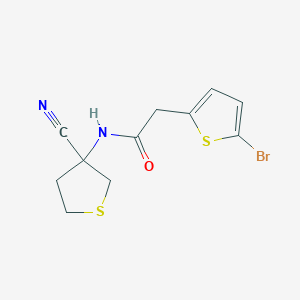
![2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol](/img/structure/B2677956.png)
![5-Chloro-4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}-2-(methylsulfanyl)pyrimidine](/img/structure/B2677957.png)
![1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea](/img/structure/B2677958.png)

![[5-(Butoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2677963.png)
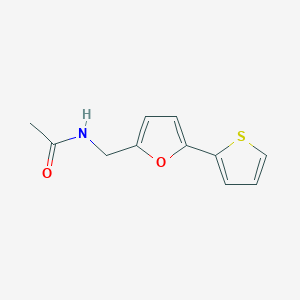

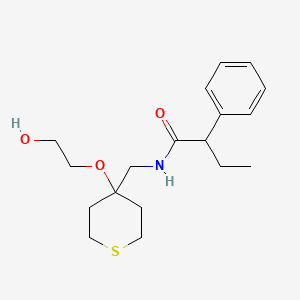
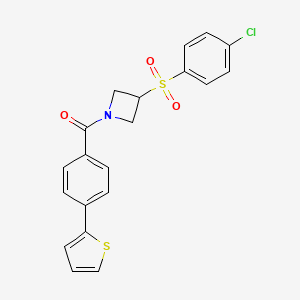
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2677970.png)

